N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of the hydroxy and methylphenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high efficiency. Advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups results in quinones, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various organic synthesis reactions.
Disilanes: Organosilicon compounds with unique electronic properties, used in optoelectronic materials.
Uniqueness
N-(4-hydroxy-2-methylphenyl)-2-{4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its complex structure and multifunctional nature, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C30H23N3O6 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-2-[4-[(4-hydroxy-2-methylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C30H23N3O6/c1-16-13-21(34)8-11-25(16)31-27(36)18-3-6-20(7-4-18)33-29(38)23-10-5-19(15-24(23)30(33)39)28(37)32-26-12-9-22(35)14-17(26)2/h3-15,34-35H,1-2H3,(H,31,36)(H,32,37) |
InChI Key |
DDGJTERFMPCBMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=C(C=C5)O)C |
Origin of Product |
United States |
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